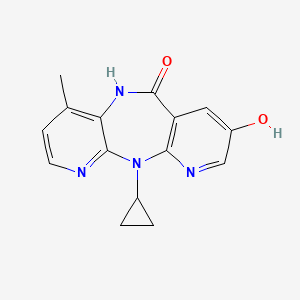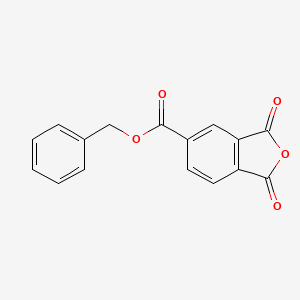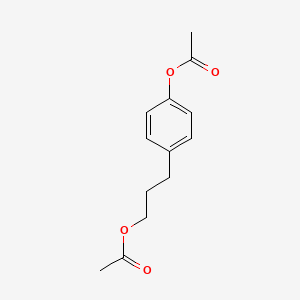
4-Methylöstron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylestrone, also known as 4-Methylestrone, is a useful research compound. Its molecular formula is C₁₉H₂₄O₂ and its molecular weight is 284.39. The purity is usually 95%.
BenchChem offers high-quality 4-Methylestrone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylestrone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neuroprotektion
4-Methylöstron, als endogener Östrogenmetabolit, hat sich als stark neuroprotektiv gegen oxidative Neurotoxizität erwiesen {svg_1}. Dieser Effekt ist stärker als der von 17β-Östradiol, einem anderen Östrogen {svg_2}. Die Neuroprotektion durch this compound beinhaltet eine erhöhte zytoplasmatische Translokation von p53, die durch SIRT1-vermittelte Deacetylierung von p53 erfolgt {svg_3}.
Metabolischer Weg im Zentralnervensystem
Die Östrogen-4-Hydroxylierung, die this compound produziert, ist der Hauptmetabolismusweg im Zentralnervensystem {svg_4}. Dies deutet darauf hin, dass this compound eine bedeutende Rolle in der Funktion des Zentralnervensystems spielt {svg_5}.
Schutz vor oxidativem Schaden
This compound hat sich gezeigt, dass es neuronale Zellen vor oxidativem Schaden schützt {svg_6}. Dies ist besonders wichtig, da oxidativer Stress als wichtiger ätiologischer Faktor für die Entwicklung neurodegenerativer Erkrankungen erkannt wird {svg_7}.
Potenzieller Einsatz in der Krebsforschung
This compound wird als Produkt in der Kategorie der Krebsforschungschemikalien und Analytischen Standards aufgeführt {svg_8}. Dies deutet darauf hin, dass es potenzielle Anwendungen in der Krebsforschung haben könnte, obwohl keine spezifischen Details angegeben werden {svg_9}.
Wirkmechanismus
While the specific mechanism of action for 4-Methylestrone is not explicitly mentioned, it is known that it has estrogenic activity similarly to estrone and 4-hydroxyestrone . Estrogens like these typically work by binding to and activating the estrogen receptor, which then modulates the transcription of target genes .
Zukünftige Richtungen
4-Methylestrone is being used as an intermediate in the synthesis of 4-substituted estrone and estradiol derivatives with inhibitory activities towards steroid sulfatase . This is a target for therapeutic intervention in treating breast cancer , indicating potential future directions in medical research and treatment development.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 4-Methylestrone can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Estrone", "Methyl iodide", "Sodium hydroxide", "Sodium hydride", "Dimethylformamide", "Methanol", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Estrone is reacted with methyl iodide and sodium hydride in dimethylformamide to form 4-methyl estrone.", "Step 2: The product from step 1 is then treated with sodium hydroxide in methanol to form the sodium salt of 4-methyl estrone.", "Step 3: The sodium salt is then acidified with hydrochloric acid to form 4-methyl estrone.", "Step 4: The product from step 3 is purified by recrystallization from a mixture of methanol and water, and the resulting 4-methyl estrone is obtained as a white crystalline solid.", "Step 5: The final product can be characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy." ] } | |
CAS-Nummer |
68969-90-4 |
Molekularformel |
C₁₉H₂₄O₂ |
Molekulargewicht |
284.39 |
Synonyme |
3-Hydroxy-4-methylestra-1,3,5(10)-trien-17-one |
Herkunft des Produkts |
United States |
Q1: What is the significance of the synthetic route for 4-methylestrone described in the paper?
A1: The paper describes a novel and efficient synthesis of 4-methylestrone using 4-formylestrone as a precursor. [] The key innovation is the use of a tert-butyl group as a positional protecting group during the synthesis. This strategy prevents unwanted reactions at the 2-position of the estrone molecule, leading to higher yields and a more streamlined synthesis compared to previous methods. [] This synthetic route offers a valuable tool for further research and potential applications of 4-methylestrone and other C-4 modified estrogens.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(R)-6-(benzyloxy)-8-(1-hydroxy-2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1142760.png)

